



Application Notes and Protocols: Pbrm1-BD2-IN-7 AlphaScreen Assay

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Compound of Interest		
Compound Name:	Pbrm1-BD2-IN-7	
Cat. No.:	B15139792	Get Quote

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Introduction

This document provides a detailed protocol for a competitive AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) designed to identify and characterize inhibitors of the second bromodomain of Polybromo-1 (PBRM1-BD2). PBRM1 is a key component of the PBAF chromatin remodeling complex and is implicated in various cancers. This assay quantifies the disruption of the interaction between PBRM1-BD2 and its natural ligand, an acetylated histone peptide, by small molecule inhibitors like **Pbrm1-BD2-IN-7**.

Principle of the Assay

The PBRM1-BD2 AlphaScreen assay is a bead-based, homogeneous proximity assay. The core principle relies on the interaction between a His6-tagged PBRM1-BD2 protein and a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac).[1] Streptavidin-coated Donor beads bind to the biotinylated histone peptide, while Ni²+-chelate Acceptor beads bind to the His6-tagged PBRM1-BD2. When these beads are brought into close proximity through the protein-peptide interaction, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that bind to PBRM1-BD2 disrupt the protein-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal. This reduction in signal is proportional to the inhibitory activity of the compound.



Materials and Reagents

Reagent	Vendor (Example)	Catalog Number (Example)
His6-tagged PBRM1-BD2	Commercially available	
Biotinylated-Histone H3K14ac Peptide	Anaspec	AS-64442
Streptavidin-Coated Donor Beads	PerkinElmer	6760002S
Ni ²⁺ -Chelate Acceptor Beads	PerkinElmer	AL108C
384-well white opaque microplates	PerkinElmer	6007290
Assay Buffer (see recipe below)		
Pbrm1-BD2-IN-7 or other test compounds	_	
DMSO	Sigma-Aldrich	D2650

Assay Buffer Recipe:

- 50 mM HEPES, pH 7.5
- 100 mM NaCl
- 0.1% Bovine Serum Albumin (BSA)
- 0.05% CHAPS or 0.01% Tween-20
- Store at 4°C

Experimental Protocols Reagent Preparation



- His6-tagged PBRM1-BD2: Thaw on ice and dilute to a 2X working concentration of 400 nM in Assay Buffer. Keep on ice.
- Biotinylated-H3K14ac Peptide: Prepare a 2X working stock in Assay Buffer. The final concentration may require optimization but is typically in the low nanomolar range.
- Test Compounds (e.g., **Pbrm1-BD2-IN-7**): Prepare a serial dilution in DMSO. Further dilute in Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should be kept below 1%.
- AlphaScreen Beads: Reconstitute Donor and Acceptor beads as per the manufacturer's instructions. Prepare a 2X working mixture of Streptavidin-Donor and Ni²⁺-Chelate Acceptor beads in Assay Buffer. A final concentration of 10-20 μg/mL for each bead type is a good starting point. Note: Protect the beads from light.

Assay Procedure

The following procedure is for a 384-well plate format with a final assay volume of 20 µL.

- Compound Addition: Add 5 μ L of the 4X test compound dilution to the wells of the 384-well plate. For control wells, add 5 μ L of Assay Buffer with the corresponding DMSO concentration.
- Protein and Peptide Addition: Prepare a 2X mixture of His6-tagged PBRM1-BD2 (400 nM) and biotinylated-H3K14ac peptide in Assay Buffer. Add 5 μL of this mixture to each well. This results in a final PBRM1-BD2 concentration of 100 nM.
- Incubation: Seal the plate and incubate for 30 minutes at room temperature with gentle shaking, protected from light.
- Bead Addition: Add 10 μL of the 2X AlphaScreen bead mixture to each well.
- Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
- Signal Detection: Read the plate on an AlphaScreen-capable plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.



Data Analysis

- Subtract the background signal (wells with no protein or no peptide) from all data points.
- Normalize the data to the high control (DMSO vehicle, 100% activity) and low control (a known potent inhibitor, 0% activity).
- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

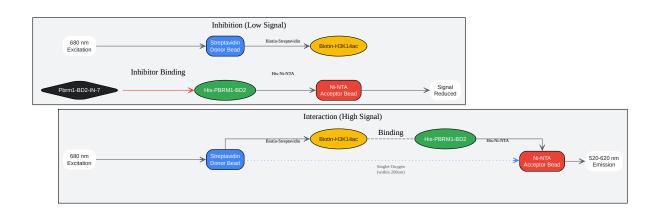
The following table summarizes the inhibitory activities of several compounds against PBRM1-BD2, as determined by the AlphaScreen assay.

Compound	IC50 (μM)
Compound 7	0.2 ± 0.02
Compound 8	6.3 ± 1.4
Compound 15	0.2 ± 0.04
Compound 16	0.26 ± 0.04
Compound 24	0.43 ± 0.04
Compound 25	0.22 ± 0.02
Compound 26	0.29 ± 0.05

Note: Compound 7 is a known potent inhibitor and can be used as a positive control. The data is representative of values found in the literature for similar compounds.[1]

Visualizations Signaling Pathway and Assay Principle



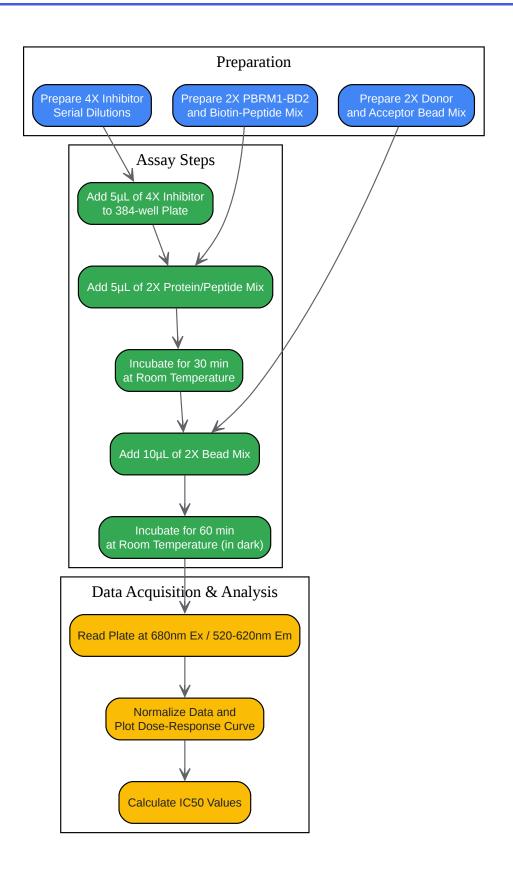


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Caption: Principle of the PBRM1-BD2 AlphaScreen competitive assay.

Experimental Workflow





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Caption: Experimental workflow for the PBRM1-BD2 AlphaScreen assay.



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References

- 1. revvity.com [revvity.com]
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